(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine
Description
“(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine” is a secondary amine featuring a branched alkyl group (2-methylpropyl, or isobutyl) and a substituted benzyl moiety (4-trifluoromethylphenylmethyl). Its molecular formula is C₁₂H₁₆F₃N, with a molecular weight of 237.26 g/mol. The compound is structurally distinct due to the combination of hydrophobic alkyl and fluorinated aryl groups, which may enhance membrane permeability in biological systems .
Properties
IUPAC Name |
2-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-9(2)7-16-8-10-3-5-11(6-4-10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDPRJJTVSYVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with isobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and selectivity is also common. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Research Findings and Limitations
Synthetic Challenges : Introducing the 4-trifluoromethylbenzyl group requires specialized reagents (e.g., trifluoromethylation agents), increasing synthesis complexity compared to simpler benzylamines .
- Toxicity: Fluorinated amines may exhibit higher cytotoxicity than non-fluorinated analogs, as noted in safety data for methyl(2-methylpropyl)amine (CAS 625-43-4), which causes skin and eye irritation .
Biological Activity
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine, also known as TM-T50011, is a compound that has garnered attention in pharmacological research due to its interactions with serotonin receptors. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies.
- Molecular Formula : C12H17F3N
- Molecular Weight : Approximately 265.72 g/mol
- Structure : Characterized by a 2-methylpropyl group and a trifluoromethyl-substituted phenyl moiety, enhancing its lipophilicity and receptor binding affinity.
Interaction with Serotonin Receptors
TM-T50011 acts as a selective agonist for the 5-HT2A and 5-HT2C serotonin receptors. These receptors are part of the G protein-coupled receptor family and play significant roles in various physiological processes, including mood regulation and neuroendocrine functions.
- 5-HT2A Receptor : Involved in mediating the effects of hallucinogenic drugs and is implicated in the pathophysiology of several psychiatric disorders.
- 5-HT2C Receptor : Plays a role in appetite regulation and anxiety.
When TM-T50011 binds to these receptors, it mimics serotonin's effects, potentially influencing neurotransmitter systems. This interaction can lead to various biological effects, including:
- Modulation of mood and anxiety levels.
- Influence on appetite and weight management.
- Potential implications in the treatment of depression and anxiety disorders.
Research Findings
Recent studies have explored the compound's biological activity through various assays:
- Receptor Binding Studies : Demonstrated high affinity for 5-HT2A and 5-HT2C receptors, suggesting its potential as a therapeutic agent in psychiatric conditions.
- In Vivo Studies : Animal models have shown that TM-T50011 can alter behavior in ways consistent with serotonin modulation, indicating its efficacy in influencing mood-related behaviors.
Study 1: Effects on Anxiety-like Behavior
A study assessed the impact of TM-T50011 on anxiety-like behavior in rodents. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
Study 2: Appetite Regulation
Another study focused on the compound's effects on appetite regulation. Mice treated with TM-T50011 exhibited reduced food intake, supporting its role in appetite suppression through serotonin receptor activation.
Comparative Analysis
The following table summarizes the biological activities of TM-T50011 compared to other related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
